molecular formula C16H13BrFN3OS2 B2373121 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-25-0

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2373121
CAS No.: 897480-25-0
M. Wt: 426.32
InChI Key: RJAWCWMNECIEMP-UHFFFAOYSA-N
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Description

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and fluorobenzo[d]thiazolyl piperazine intermediates. These intermediates are then coupled using a suitable coupling reagent under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Bromothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Bromothiophen-2-yl)(4-(4-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAWCWMNECIEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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